molecular formula C15H19N3O3 B5528415 1-(isonicotinoyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide

1-(isonicotinoyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide

Cat. No. B5528415
M. Wt: 289.33 g/mol
InChI Key: XXVJQUWOMUVIOF-UHFFFAOYSA-N
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Description

1-(isonicotinoyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide, also known as IPTG, is a synthetic compound widely used in molecular biology research. It is a chemical inducer of lac operon, a set of genes responsible for lactose metabolism in Escherichia coli bacteria. IPTG is used to induce the expression of recombinant proteins in bacterial cells, making it an essential tool in genetic engineering and protein production.

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interactions with biological macromolecules and its effects on biochemical pathways .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) often provide this information .

Future Directions

This involves speculating on potential future research directions. This could include new synthetic routes, new reactions, potential applications, and related compounds to study .

properties

IUPAC Name

(3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-14(2)9-11(12(16)19)15(3,4)18(14)21-13(20)10-5-7-17-8-6-10/h5-9H,1-4H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVJQUWOMUVIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1OC(=O)C2=CC=NC=C2)(C)C)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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